molecular formula C16H20N4O4 B12034834 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide

Cat. No.: B12034834
M. Wt: 332.35 g/mol
InChI Key: FLRPQUQLDIEOOU-RQZCQDPDSA-N
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Preparation Methods

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide involves a multi-step process. One common method includes the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product.

Chemical Reactions Analysis

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide include:

Properties

Molecular Formula

C16H20N4O4

Molecular Weight

332.35 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide

InChI

InChI=1S/C16H20N4O4/c1-3-24-14-8-11(4-6-13(14)21)9-17-19-15(22)7-5-12-10(2)18-20-16(12)23/h4,6,8-9,12,21H,3,5,7H2,1-2H3,(H,19,22)(H,20,23)/b17-9+

InChI Key

FLRPQUQLDIEOOU-RQZCQDPDSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCC2C(=NNC2=O)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CCC2C(=NNC2=O)C)O

Origin of Product

United States

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